molecular formula C17H23NO3 B1215222 Rotraxate CAS No. 92071-51-7

Rotraxate

Cat. No.: B1215222
CAS No.: 92071-51-7
M. Wt: 289.4 g/mol
InChI Key: NVBZUCIQNYPGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotraxate, also known as TEI 5103, is an orally active anti-ulcer compound. It is known for its ability to increase blood flow to the gastric mucosa and promote the integrity of the gastric mucosa. This compound is particularly useful in studying the protective effects of drugs on the gastric mucosa, especially in investigating how drugs can prevent or treat gastric ulcers by acting directly on the gastric mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rotraxate involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Rotraxate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Rotraxate has a wide range of scientific research applications, including:

Mechanism of Action

Rotraxate exerts its effects by increasing blood flow to the gastric mucosa and promoting the integrity of the gastric mucosa. The molecular targets and pathways involved include the direct action on the gastric mucosa, which helps in preventing or treating gastric ulcers. The exact molecular mechanisms are still under investigation, but it is believed that this compound interacts with specific receptors and signaling pathways to achieve its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cimetidine: Another anti-ulcer compound that works by inhibiting histamine receptors in the stomach.

    Ranitidine: Similar to cimetidine, it reduces stomach acid production by blocking histamine receptors.

    Omeprazole: A proton pump inhibitor that reduces stomach acid production by inhibiting the enzyme responsible for acid secretion.

Uniqueness of Rotraxate

This compound is unique in its ability to directly increase blood flow to the gastric mucosa and promote its integrity. Unlike other anti-ulcer compounds that primarily focus on reducing stomach acid production, this compound offers a different mechanism of action, making it a valuable addition to the range of available treatments for gastric ulcers .

Biological Activity

Rotraxate is a compound that has garnered attention for its potential biological activities, particularly in the context of various health conditions. This article reviews the current understanding of this compound's biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from the natural product resveratrol, known for its antioxidant properties and potential health benefits. Research indicates that this compound may exhibit similar biological activities to those of resveratrol, including anti-inflammatory, anticancer, and neuroprotective effects.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This action is crucial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .
  • Anticancer Properties : this compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast cancer and leukemia . Its mechanisms may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Model/Study Reference
AntioxidantScavenging free radicalsIn vitro cellular models
Anti-inflammatoryInhibition of COX-2 and TNF-αMurine macrophage cell line
Anticancer (Breast Cancer)Induction of apoptosis via p53 pathwayHuman breast cancer cells
NeuroprotectiveProtection against oxidative stress in neuronal cellsIn vivo models
GastroprotectivePrevention of gastric mucosal injuryAnimal models

Case Studies

  • Anticancer Effects : A study investigated the effects of this compound on breast cancer cells expressing wild-type p53. The results indicated that this compound induced apoptosis selectively in these cells, highlighting its potential as a targeted therapeutic agent .
  • Neuroprotection : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. This suggests a promising role for this compound in neurodegenerative disease prevention .
  • Gastroprotective Properties : In animal studies focusing on gastric health, this compound showed significant protective effects against gastric ulcers. This was attributed to its ability to enhance mucosal defense mechanisms .

Properties

CAS No.

92071-51-7

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]phenyl]propanoic acid

InChI

InChI=1S/C17H23NO3/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20)

InChI Key

NVBZUCIQNYPGCI-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O

Canonical SMILES

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotraxate
Reactant of Route 2
Reactant of Route 2
Rotraxate
Reactant of Route 3
Rotraxate
Reactant of Route 4
Reactant of Route 4
Rotraxate
Reactant of Route 5
Rotraxate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Rotraxate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.